molecular formula C24H17NO5 B12458599 2-[3-(3,4-Dimethylbenzoyl)phenyl]-1,3-dioxoisoindole-5-carboxylic acid

2-[3-(3,4-Dimethylbenzoyl)phenyl]-1,3-dioxoisoindole-5-carboxylic acid

Cat. No.: B12458599
M. Wt: 399.4 g/mol
InChI Key: YJXHKWAMUIZOJD-UHFFFAOYSA-N
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Description

2-[3-(3,4-Dimethylbenzoyl)phenyl]-1,3-dioxoisoindole-5-carboxylic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dimethylbenzoyl group attached to a phenyl ring, which is further connected to a dioxoisoindole carboxylic acid moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-Dimethylbenzoyl)phenyl]-1,3-dioxoisoindole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dimethylbenzoyl Intermediate: The initial step involves the acylation of a dimethylbenzene derivative using an appropriate acylating agent, such as benzoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.

    Coupling with Phenyl Ring: The resulting dimethylbenzoyl intermediate is then coupled with a phenyl ring through a Friedel-Crafts acylation reaction.

    Formation of the Dioxoisoindole Moiety: The coupled product undergoes cyclization to form the dioxoisoindole structure. This step often requires the use of strong acids or bases to facilitate the ring closure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-Dimethylbenzoyl)phenyl]-1,3-dioxoisoindole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, where functional groups on the benzoyl or phenyl rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2-[3-(3,4-Dimethylbenzoyl)phenyl]-1,3-dioxoisoindole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-Dimethylbenzoyl)phenyl]-1,3-dioxoisoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(3,4-Dimethylbenzoyl)phenyl]-2-thiophenecarboxamide
  • {4-[(2,3-dimethylbenzoyl)amino]phenyl}acetic acid

Uniqueness

2-[3-(3,4-Dimethylbenzoyl)phenyl]-1,3-dioxoisoindole-5-carboxylic acid is unique due to its specific structural features, such as the combination of a dimethylbenzoyl group with a dioxoisoindole carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C24H17NO5

Molecular Weight

399.4 g/mol

IUPAC Name

2-[3-(3,4-dimethylbenzoyl)phenyl]-1,3-dioxoisoindole-5-carboxylic acid

InChI

InChI=1S/C24H17NO5/c1-13-6-7-16(10-14(13)2)21(26)15-4-3-5-18(11-15)25-22(27)19-9-8-17(24(29)30)12-20(19)23(25)28/h3-12H,1-2H3,(H,29,30)

InChI Key

YJXHKWAMUIZOJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O)C

Origin of Product

United States

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